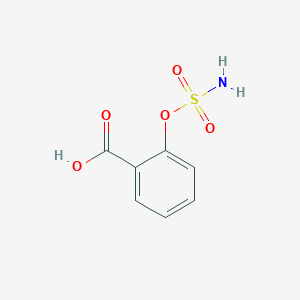
2-(Sulfamoyloxy)benzoic acid
カタログ番号 B8745651
分子量: 217.20 g/mol
InChIキー: QTSWEUQHTHVJLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05025031
Procedure details


To a suspension of 2-[[(phenylmethyl)aminosulfonyl]oxy]benzoic acid (phenylmethyl)ester sodium salt (35.3 g, 0.076 mole) in methanol (500 ml) was added 6.2 ml of concentrated hydrochloric acid and 2 g of 5% palladium on carbon catalyst wetted with methanol (50 ml). The mixture was hydrogenated for 4 hr and filtered. The filtrate was concentrated to an oil and resuspended in THF. The solids were removed by filtration and the filtrate concentrated. The residue was triturated with 1,1,1-trichloroethane, giving 8.82 g of light purple solid. The solid was dissolved in THF, treated with activated charcoal, filtered, and concentrated again. The residue was recrystallized from 1,1,1-trichloroethane to give 6.5 g of white solid, mp 139°-140° C.
Name
2-[[(phenylmethyl)aminosulfonyl]oxy]benzoic acid (phenylmethyl)ester sodium salt
Quantity
35.3 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Na].C1(C[O:9][C:10](=[O:29])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][S:18]([NH:21]CC2C=CC=CC=2)(=[O:20])=[O:19])C=CC=CC=1.Cl.C>CO.[Pd].C1COCC1>[NH2:21][S:18]([O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:10]([OH:29])=[O:9])(=[O:20])=[O:19] |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
2-[[(phenylmethyl)aminosulfonyl]oxy]benzoic acid (phenylmethyl)ester sodium salt
|
|
Quantity
|
35.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na].C1(=CC=CC=C1)COC(C1=C(C=CC=C1)OS(=O)(=O)NCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with 1,1,1-trichloroethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving 8.82 g of light purple solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from 1,1,1-trichloroethane
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NS(=O)(=O)OC1=C(C(=O)O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

